Cas no 111317-60-3 (2-Thiazolamine, 4-(4-methoxyphenyl)-, monohydrobromide)
2-Thiazolamine, 4-(4-methoxyphenyl)-, monohydrobromide Chemical and Physical Properties
Names and Identifiers
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- 2-Thiazolamine, 4-(4-methoxyphenyl)-, monohydrobromide
- 4-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- 4-(4-Methoxy-phenyl)-thiazol-2-ylamine: hydrobromide
- 111317-60-3
- 4-(4-Methoxy-phenyl)-thiazol-2-ylamine hydrobromide
- STK071332
- F0807-0605
- 4-(4-METHOXY-PHENYL)-THIAZOL-2-YLAMINE; HYDROBROMIDE
- MFCD01595000
- 4-(4-methoxyphenyl)thiazol-2(3H)-imine hydrobromide
- 4-(4-methoxyphenyl)thiazol-2-amine hydrobromide
- 2-Thiazolamine, 4-(4-methoxyphenyl)-, hydrobromide (1:1)
- 4-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
- N4FUD49EGK
- AKOS003748466
- SCHEMBL8355367
- DEDRXJNGHFHKSR-UHFFFAOYSA-N
-
- MDL: MFCD01595000
- Inchi: 1S/C10H10N2OS.BrH/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9;/h2-6H,1H3,(H2,11,12);1H
- InChI Key: DEDRXJNGHFHKSR-UHFFFAOYSA-N
- SMILES: Br.S1C(N)=NC(=C1)C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 285.97763
- Monoisotopic Mass: 285.97755g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.4Ų
Experimental Properties
- PSA: 48.14
2-Thiazolamine, 4-(4-methoxyphenyl)-, monohydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB302052-1 g |
4-(4-Methoxy-phenyl)-thiazol-2-ylamine, hydrobromide, 95%; hydrobromide |
111317-60-3 | 95% | 1g |
€252.10 | 2023-04-26 | |
| abcr | AB302052-5 g |
4-(4-Methoxy-phenyl)-thiazol-2-ylamine, hydrobromide, 95%; hydrobromide |
111317-60-3 | 95% | 5g |
€811.00 | 2023-04-26 | |
| abcr | AB302052-1g |
4-(4-Methoxy-phenyl)-thiazol-2-ylamine, hydrobromide, 95%; . |
111317-60-3 | 95% | 1g |
€252.10 | 2025-03-19 | |
| abcr | AB302052-5g |
4-(4-Methoxy-phenyl)-thiazol-2-ylamine, hydrobromide, 95%; . |
111317-60-3 | 95% | 5g |
€811.00 | 2025-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648542-1g |
4-(4-Methoxyphenyl)thiazol-2-amine hydrobromide |
111317-60-3 | 98% | 1g |
¥1638.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648542-5g |
4-(4-Methoxyphenyl)thiazol-2-amine hydrobromide |
111317-60-3 | 98% | 5g |
¥6979.00 | 2024-08-09 |
2-Thiazolamine, 4-(4-methoxyphenyl)-, monohydrobromide Suppliers
2-Thiazolamine, 4-(4-methoxyphenyl)-, monohydrobromide Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2-Thiazolamine, 4-(4-methoxyphenyl)-, monohydrobromide
2-Thiazolamine, 4-(4-methoxyphenyl)-, monohydrobromide (CAS No. 111317-60-3): A Comprehensive Overview
2-Thiazolamine, 4-(4-methoxyphenyl)-, monohydrobromide, also known by its CAS registry number 111317-60-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities. The structure of 2-thiazolamine is characterized by a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The substituent at the 4-position of the thiazole ring is a 4-methoxyphenyl group, which introduces additional electronic and steric effects that can influence the compound's reactivity and bioavailability.
The monohydrobromide form of this compound suggests that it exists as a bromide salt, which is a common practice in pharmaceutical chemistry to improve solubility and stability. This form is particularly relevant for applications in drug delivery systems, where solubility is a critical factor. Recent studies have highlighted the potential of thiazole derivatives in various therapeutic areas, including anticancer, anti-inflammatory, and neuroprotective applications.
One of the most promising aspects of 2-thiazolamine, 4-(4-methoxyphenyl)-, monohydrobromide is its demonstrated anticancer activity. Researchers have reported that this compound exhibits selective cytotoxicity against several cancer cell lines, including those derived from breast, colon, and prostate cancers. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and modulation of key signaling molecules such as Bcl-2 and caspase-3. These findings are supported by in vitro experiments using techniques like MTT assays and flow cytometry.
In addition to its anticancer properties, this compound has shown potential in neuroprotection. Studies conducted on animal models of neurodegenerative diseases such as Alzheimer's disease have demonstrated that 2-thiazolamine derivatives can mitigate oxidative stress and reduce amyloid-beta peptide aggregation. These effects are attributed to the compound's ability to scavenge free radicals and inhibit acetylcholinesterase activity.
The synthesis of 2-thiazolamine, 4-(4-methoxyphenyl)-, monohydrobromide involves a multi-step process that typically begins with the preparation of the thiazole ring followed by substitution reactions to introduce the phenyl group. Recent advancements in synthetic chemistry have enabled more efficient routes to this compound, reducing production costs and improving scalability for industrial applications.
From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry. These methods provide insights into its molecular structure, purity, and stability under different conditions.
Looking ahead, the development of thiazole-based drugs like 2-thiazolamine derivatives holds great promise for addressing unmet medical needs in oncology and neurology. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the translation of these compounds into clinical settings.
In conclusion, 2-thiazolamine, 4-(4-methoxyphenyl)-monohydrobromide (CAS No. 111317-60-3) represents a valuable addition to the arsenal of bioactive compounds with potential therapeutic applications. Its unique chemical structure and diverse biological activities make it a subject of ongoing research interest.
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